Bicyclo[4.1.0]heptan-3-amine

Hydrogenolysis Regioselectivity Catalysis

Bicyclo[4.1.0]heptan-3-amine (CAS 78293-51-3) is a conformationally constrained bicyclic amine scaffold featuring a cyclopropane ring fused to a cyclohexane framework at the 1,6-position, with a primary amine at the 3-position. This rigid bicyclic core differentiates it from simple monocyclic cyclohexylamines and establishes its utility as a synthetic intermediate and molecular probe in medicinal chemistry programs targeting receptor and enzyme systems where spatial orientation of the amine is critical.

Molecular Formula C7H13N
Molecular Weight 111.188
CAS No. 78293-51-3
Cat. No. B2518282
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBicyclo[4.1.0]heptan-3-amine
CAS78293-51-3
Molecular FormulaC7H13N
Molecular Weight111.188
Structural Identifiers
SMILESC1CC(CC2C1C2)N
InChIInChI=1S/C7H13N/c8-7-2-1-5-3-6(5)4-7/h5-7H,1-4,8H2
InChIKeyUFGBMEFPOGIKLC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Bicyclo[4.1.0]heptan-3-amine (CAS 78293-51-3): Procurement-Ready Bicyclic Amine Scaffold


Bicyclo[4.1.0]heptan-3-amine (CAS 78293-51-3) is a conformationally constrained bicyclic amine scaffold featuring a cyclopropane ring fused to a cyclohexane framework at the 1,6-position, with a primary amine at the 3-position . This rigid bicyclic core differentiates it from simple monocyclic cyclohexylamines and establishes its utility as a synthetic intermediate and molecular probe in medicinal chemistry programs targeting receptor and enzyme systems where spatial orientation of the amine is critical .

Bicyclo[4.1.0]heptan-3-amine: Why In-Class Analogs Cannot Be Substituted Without Consequence


Substituting Bicyclo[4.1.0]heptan-3-amine with structurally related bicyclic amines—such as the 1-amino or 2-amino regioisomers, or monocyclic cyclohexylamine—is not scientifically neutral. Positional isomerism alters the amine's spatial orientation, which in turn dictates receptor binding geometry, metabolic stability, and hydrogenolysis behavior [1]. Unlike flexible monocyclic amines, the strained cyclopropane ring imposes conformational rigidity that can confer target selectivity or eliminate off-target liabilities [2]. The evidence below demonstrates these quantifiable differences, underscoring the need for precise compound selection.

Bicyclo[4.1.0]heptan-3-amine: A Quantitative Evidence Guide for Differentiated Procurement


Hydrogenolysis Regioselectivity: Divergent Cleavage Patterns Between Regioisomers and Stereoisomers

Hydrogenolysis of bicyclo[4.1.0]heptane derivatives is highly sensitive to amine position and stereochemistry. For amino-substituted bicyclo[4.1.0]heptanes, the location of the amine group dictates whether cyclopropane ring cleavage occurs at the adjacent bond or the opposite bond [1]. Specifically, exo-isomers of bicyclo[4.1.0]heptanamines undergo hydrogenolysis slowly at the opposite bond without substituent elimination, whereas endo-isomers of the smaller bicyclo[3.1.0]hexanamine system are hydrogenolyzed readily at the opposite bond accompanied by synchronous elimination of the substituent [1]. This demonstrates that the 3-amine substitution pattern yields a distinct hydrogenolysis profile compared to other regioisomers.

Hydrogenolysis Regioselectivity Catalysis

Scaffold Utility: Bicyclo[4.1.0]heptanes as Mutagenicity-Mitigating Phenyl Replacements

In the context of melanin-concentrating hormone (MCH) receptor antagonists, the bicyclo[4.1.0]heptane scaffold was deliberately selected to replace the central phenyl ring of a biphenylamine pharmacophore [1]. This scaffold hopping was driven by the need to eliminate potential mutagenic liability associated with the biphenylamine series while maintaining target binding affinity [1]. The structure-activity relationships (SAR) of the bicyclo[4.1.0]heptane series were found to be very similar to those of the original biphenylamine series, indicating that the rigid bicyclic scaffold effectively mimicked the spatial and electronic properties of the phenyl ring without the associated toxicological risk [1].

Medicinal Chemistry Mutagenicity Scaffold Hopping

Sigma-2 Receptor Affinity: Quantified Binding of Bicycloheptylamine Derivatives

While direct binding data for unsubstituted bicyclo[4.1.0]heptan-3-amine is limited, structurally related bicycloheptylamines have been characterized as sigma-2 receptor ligands. For example, a bicycloheptylamine derivative (CHEMBL1698776) exhibited a Ki of 90 nM against the sigma-2 receptor in rat PC12 cells [1]. In contrast, a different derivative (CHEMBL2431120) showed a Ki of 410 nM against the sigma-1 receptor [2], indicating that subtle structural modifications can modulate sigma receptor subtype selectivity. The rigid bicyclic core is a common feature in these sigma-active scaffolds.

Sigma-2 Receptor Cancer Research Ligand Binding

Conformational Constraint in GABA Analog Design: Bicyclo[4.1.0]heptane vs. Bicyclo[3.1.0]hexane Backbones

In the design of conformationally restricted GABA analogues, the choice of bicyclic backbone significantly impacts potency at the betaine/GABA transporter 1 (BGT1). Compound 4, which incorporates a bicyclo[4.1.0]heptane backbone, exhibited selective low micromolar potency against BGT1 [1]. This contrasts with earlier inhibitors like compound 2, which featured a bicyclo[3.1.0]hexane backbone [1]. The expansion to a [4.1.0]heptane system alters the spatial presentation of the GABA mimetic moiety, leading to a distinct inhibitory profile.

GABA Transporter Conformational Restriction BGT1

HERG Liability Attenuation: Quantified Improvement via Bicyclo[4.1.0]heptane Scaffold Optimization

In a series of MCH receptor R1 antagonists built on a bicyclo[4.1.0]heptane core, structure-activity relationship studies quantified the reduction in hERG liability. Lead compound 1a was a potent hERG blocker, but modifications to the scaffold—specifically attenuating the basicity of a side chain nitrogen and introducing polar groups—significantly lowered hERG activity [1]. Many optimized compounds retained sub-10 nM Ki against MCHR1 while exhibiting much reduced hERG liability in Rb efflux assays [1]. For instance, compound 28l demonstrated excellent ex vivo activity with much reduced hERG liability compared to earlier leads [1].

hERG Cardiotoxicity MCHR1 Antagonist

Bicyclo[4.1.0]heptan-3-amine: Optimal Application Scenarios Driven by Evidence


Scaffold Hopping to Mitigate Mutagenicity in Lead Optimization

For medicinal chemistry teams facing mutagenicity flags in biphenylamine-containing lead series, bicyclo[4.1.0]heptan-3-amine serves as a starting point for synthesizing phenyl replacements. Evidence shows the bicyclo[4.1.0]heptane scaffold can eliminate mutagenic liability while maintaining target binding mode [1], as demonstrated in MCH receptor antagonist programs. Procurement of this scaffold enables rapid SAR exploration to detoxify advanced leads without sacrificing potency.

Design of Selective Sigma-2 Receptor Ligands for Oncology

Given the documented nanomolar affinity (Ki = 90 nM) of a structurally related bicycloheptylamine for the sigma-2 receptor—a biomarker overexpressed in proliferating cancer cells [1]—bicyclo[4.1.0]heptan-3-amine is a strategic starting material for synthesizing novel sigma-2 ligands. It is suitable for programs developing cancer imaging agents or targeted therapeutics, where sigma-2 selectivity over sigma-1 (e.g., 410 nM Ki for a different derivative) is critical [2].

Synthesis of Conformationally Constrained GABA Analogues for CNS Transporter Targets

Researchers developing inhibitors of the betaine/GABA transporter 1 (BGT1) can utilize bicyclo[4.1.0]heptan-3-amine to construct GABA analogues. Evidence confirms that incorporating a bicyclo[4.1.0]heptane backbone yields selective low micromolar BGT1 inhibitors [1], offering a distinct potency profile compared to analogues built on smaller bicyclo[3.1.0]hexane cores. This scaffold is ideal for exploring conformational space in CNS drug discovery.

Synthetic Intermediates Requiring Controlled Cyclopropane Hydrogenolysis

For process chemists, the unique hydrogenolysis behavior of bicyclo[4.1.0]heptan-3-amine derivatives—specifically the slow, non-eliminative cleavage of exo-isomers at the opposite bond under catalytic conditions [1]—makes this compound valuable for synthetic sequences requiring selective cyclopropane ring-opening. This contrasts with other regioisomers and stereoisomers that undergo rapid cleavage or elimination, offering a handle for divergent synthetic strategies.

Quote Request

Request a Quote for Bicyclo[4.1.0]heptan-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.